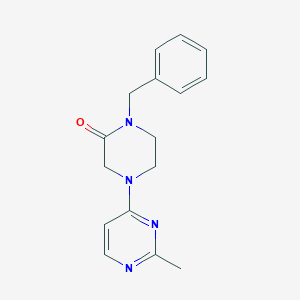

![molecular formula C19H26N6O B6438302 4-(4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine CAS No. 2548987-78-4](/img/structure/B6438302.png)

4-(4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide . It has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . It has shown biological activities such as inhibitors of receptor tyrosine kinase, anticancer activity against lung cancer, antibacterial and antifungal activity against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species, and antioxidant activity .

Synthesis Analysis

The synthesis of this compound involves the use of magnesium oxide nanoparticles . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis

The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine and pyrimidine groups . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains .Chemical Reactions Analysis

The compound has shown to possess more cytotoxic activity than the reference drug (i.e., imatinib) . Furthermore, compound IIB gives ten-fold lower IC 50 values (0.229 μM) than imatinib (2.479 μM) when tested against (A549) lung cancer cell lines employing MTT assay .Physical And Chemical Properties Analysis

The compound has a boiling point of 799.1±60.0 °C (Predicted) and a density of 1.40±0.1 g/cm3 (Predicted) . It is insoluble in water but soluble in DMSO .科学的研究の応用

4-MMPmP has been studied for its potential applications in various scientific fields. In organic synthesis, 4-MMPmP has been used as a reagent for the preparation of amides, nitriles, and other heterocyclic compounds. In biochemistry, 4-MMPmP has been studied for its potential as a ligand for binding to proteins and other biomolecules. In pharmacology, 4-MMPmP has been investigated for its potential use as a drug for the treatment of various diseases and disorders.

作用機序

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the modulation of growth factors, signaling pathways, and immune responses.

Mode of Action

This compound specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, leading to a decrease in the phosphorylation of downstream proteins involved in cell division and proliferation.

Biochemical Pathways

The inhibition of tyrosine kinases affects multiple biochemical pathways. Primarily, it disrupts the signaling pathways that promote cell division and proliferation. This leads to the arrest of the cell cycle and induces apoptosis, or programmed cell death .

Result of Action

The result of the compound’s action is the suppression of cell division and proliferation, leading to cell death . This makes it a potential therapeutic agent for diseases characterized by uncontrolled cell growth, such as cancer.

実験室実験の利点と制限

The use of 4-MMPmP in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available in the laboratory. Second, 4-MMPmP can be synthesized in the laboratory through a series of chemical reactions, making it a convenient reagent for the preparation of other compounds. Third, it has been studied for its potential to modulate the activity of certain enzymes and receptors, which could lead to therapeutic effects.

However, there are also some limitations to the use of 4-MMPmP in laboratory experiments. First, the mechanism of action of 4-MMPmP is not yet fully understood, so its effects may not be fully predictable. Second, the compound is not approved for use as a therapeutic agent, so its use in laboratory experiments should be limited to research purposes only.

将来の方向性

The potential applications of 4-MMPmP are still being explored. Some of the most promising future directions for research include the development of new synthetic methods for the preparation of 4-MMPmP, the investigation of its mechanism of action, the study of its biochemical and physiological effects, and the development of new therapeutic agents based on the compound. Additionally, further research is needed to better understand the potential advantages and limitations of the use of 4-MMPmP in laboratory experiments.

合成法

4-MMPmP can be synthesized in the laboratory through a series of chemical reactions. The first step is the condensation of 4-methyl-6-hydroxy-1-piperazin-1-yl-pyrimidine with morpholine in the presence of a base. This reaction produces a cyclic intermediate which is then hydrolyzed to yield 4-MMPmP. This method has been used to synthesize 4-MMPmP in laboratory settings.

Safety and Hazards

特性

IUPAC Name |

4-[4-methyl-6-[4-(pyridin-3-ylmethyl)piperazin-1-yl]pyrimidin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O/c1-16-13-18(22-19(21-16)25-9-11-26-12-10-25)24-7-5-23(6-8-24)15-17-3-2-4-20-14-17/h2-4,13-14H,5-12,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLBOXKGEQEOGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CC4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B6438220.png)

![2-(methylsulfanyl)-4-[2-(piperidine-1-carbonyl)morpholin-4-yl]pyrimidine-5-carbonitrile](/img/structure/B6438223.png)

![4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one](/img/structure/B6438224.png)

![N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438245.png)

![4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6438255.png)

![3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6438263.png)

![5-chloro-3-fluoro-2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)pyridine](/img/structure/B6438264.png)

![4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438273.png)

![5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6438281.png)

![4-(6-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438285.png)

![4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438292.png)

![4-(4-methyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6438308.png)

![4-(4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B6438319.png)